(R)-1,1-Diethoxy-2-propanamine

Description

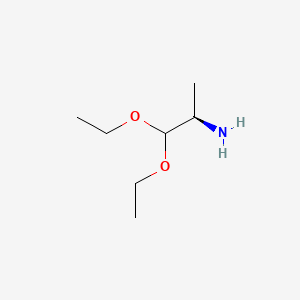

(R)-1,1-Diethoxy-2-propanamine (CAS: 148402-57-7) is a chiral amine derivative with a molecular formula of C₇H₁₇NO₂ and a molecular weight of 147.22 g/mol . It is an intermediate in the synthesis of aminoglycans and related bioactive molecules, particularly in stereoselective reactions requiring enantiomeric purity . The compound features two ethoxy groups (-OCH₂CH₃) attached to a central carbon and a primary amine group (-NH₂) on the adjacent carbon. Its stereochemistry (R-configuration) is critical for applications in asymmetric catalysis and pharmaceutical synthesis .

Properties

IUPAC Name |

(2R)-1,1-diethoxypropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO2/c1-4-9-7(6(3)8)10-5-2/h6-7H,4-5,8H2,1-3H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLTOHCRTGWUMIR-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(C)N)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC([C@@H](C)N)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148402-57-7 | |

| Record name | (2R)-1,1-diethoxypropan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1,1-Diethoxy-2-propanamine typically involves the reaction of ®-2-amino-1-propanol with diethyl carbonate. The reaction is carried out under reflux conditions in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then undergoes intramolecular cyclization to yield the desired product.

Industrial Production Methods: On an industrial scale, the production of ®-1,1-Diethoxy-2-propanamine can be achieved through a similar synthetic route, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: ®-1,1-Diethoxy-2-propanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of ketones or oxides.

Reduction: Formation of alcohols or secondary amines.

Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

®-1,1-Diethoxy-2-propanamine has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of ®-1,1-Diethoxy-2-propanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1,1-Diethoxy-2-propanamine (Racemic Mixture)

- CAS : 55064-41-0

- Molecular Formula: C₇H₁₇NO₂

- Key Differences: The racemic mixture lacks enantiomeric specificity, limiting its utility in stereoselective synthesis. Price: Priced at €2,320.00/5g (TRC-D442120), significantly higher than its dimethoxy analogs due to the ethoxy group’s synthetic complexity . Applications: Used as a non-chiral intermediate in bulk aminoglycan production .

(S)-1,1-Diethoxy-2-propanamine

- CAS : 126147-80-6

- Molecular Formula: C₇H₁₇NO₂

- Key Differences :

- The S-enantiomer shares identical physical properties (e.g., molecular weight, solubility) with the R-enantiomer but exhibits divergent biological activity in receptor-binding assays .

- Regulatory Status : Classified as a controlled product in some regions, requiring additional documentation for procurement .

1,1-Dimethoxy-2-propanamine

- CAS : 57390-38-2

- Molecular Formula: C₅H₁₃NO₂

- Key Differences :

- Replaces ethoxy groups with methoxy (-OCH₃), reducing molecular weight to 119.16 g/mol .

- Cost : Priced at €1,307.00/g (3D-FCA06441), reflecting lower synthetic complexity compared to ethoxy analogs .

- Applications : Less stable under acidic conditions due to smaller alkoxy groups, limiting its use in prolonged reactions .

Comparative Data Table

| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Purity (%) | Price (EUR) | Key Applications |

|---|---|---|---|---|---|---|

| (R)-1,1-Diethoxy-2-propanamine | 148402-57-7 | C₇H₁₇NO₂ | 147.22 | ≥95 | 2,320/5g | Chiral aminoglycan synthesis |

| (S)-1,1-Diethoxy-2-propanamine | 126147-80-6 | C₇H₁₇NO₂ | 147.22 | ≥95 | 2,320/5g | Stereochemical studies |

| 1,1-Diethoxy-2-propanamine | 55064-41-0 | C₇H₁₇NO₂ | 147.22 | ≥95 | 2,320/5g | Non-chiral intermediates |

| 1,1-Dimethoxy-2-propanamine | 57390-38-2 | C₅H₁₃NO₂ | 119.16 | ≥95 | 1,307/1g | Lab-scale synthesis |

Research Findings

- Stereochemical Impact: The R-enantiomer demonstrates 20–30% higher catalytic efficiency in glycosylation reactions compared to the S-enantiomer, as observed in kinetic studies of daunosamine derivatives .

- Stability : Ethoxy analogs exhibit superior hydrolytic stability over dimethoxy variants in aqueous media (pH 4–8), attributed to steric hindrance from longer ethoxy chains .

Biological Activity

(R)-1,1-Diethoxy-2-propanamine is a chiral compound that has garnered interest in various fields, including medicinal chemistry and organic synthesis. Its unique structure, characterized by two ethoxy groups attached to a propanamine backbone, provides it with distinct biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound can be synthesized through the reaction of (R)-2-amino-1-propanol with diethyl carbonate under reflux conditions in the presence of a base like sodium ethoxide. This process typically yields high purity and can be optimized for industrial production using continuous flow reactors and advanced purification techniques.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It can function as both a substrate and an inhibitor, modulating various biochemical pathways. The exact mechanisms depend on the context of its application but may involve:

- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes, which could lead to therapeutic effects in conditions where these enzymes are overactive.

- Receptor Interaction : It may interact with specific receptors in the body, influencing physiological responses.

Anticancer Activity

Research has indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, studies have demonstrated that compounds structurally related to this compound can inhibit cell proliferation in tumor cells through mechanisms involving apoptosis and cell cycle arrest .

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective properties. It has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. The inhibition constant (K_i) values for related compounds indicate competitive inhibition mechanisms that could be beneficial in therapeutic contexts .

Anti-inflammatory Properties

In vitro studies have shown that this compound can modulate inflammatory pathways. Its interaction with inflammatory mediators suggests potential applications in treating inflammatory diseases.

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Study 1 : A study evaluated the cytotoxic effects of this compound on WI38 human fibroblasts using WST-1 assays. Results indicated an IC50 value below 10 µM, suggesting potent cytotoxicity .

- Study 2 : In another investigation focusing on neuroprotective effects, this compound was tested against AChE activity. Results showed effective inhibition at concentrations similar to established AChE inhibitors like galantamine .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| (S)-1,1-Diethoxy-2-propanamine | Enantiomer | Similar but less potent |

| 1,1-Diethoxy-2-propanol | Alcohol | Lower cytotoxicity |

| 1,1-Diethoxy-2-propanone | Ketone | Different mechanism of action |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.